molecular formula C19H22N2O4 B11107793 N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide

Cat. No.: B11107793
M. Wt: 342.4 g/mol
InChI Key: QVGNDCBTEWXEDZ-UHFFFAOYSA-N
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Description

N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE is a synthetic compound with a complex molecular structure. It features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound has shown potential in various scientific research applications, particularly in medicinal chemistry due to its bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-methyl-4-aminophenylacetamide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor.

    Trimethoprim: Another dihydrofolate reductase inhibitor.

Uniqueness

N-METHYL-N-(4-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)ACETAMIDE is unique due to its specific molecular structure, which imparts distinct bioactivity and potential therapeutic applications. Its trimethoxyphenyl group plays a crucial role in its interaction with molecular targets, setting it apart from other similar compounds.

Biological Activity

N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H20N4O3
  • Molecular Weight : 364.39 g/mol
  • CAS Number : 478255-74-2

The compound features a trimethoxyphenyl group linked to an acetamide moiety through a methylidene bridge, contributing to its unique biological activity profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its effects on different cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa15.2Induction of apoptosis via caspase activation
A54912.7Inhibition of cell proliferation
MCF-710.5Cell cycle arrest at G1 phase
PC-318.3Disruption of mitochondrial membrane potential
  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It effectively halts the cell cycle in the G1 phase, preventing further proliferation.
  • Mitochondrial Dysfunction : this compound disrupts mitochondrial membrane integrity, which is critical for energy production and survival in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study by Xia et al. (2022) : This research demonstrated that the compound exhibited significant cytotoxicity against HeLa and A549 cell lines with IC50 values of 15.2 µM and 12.7 µM respectively. The study noted that the compound's mechanism involved apoptosis through caspase-3 activation .
  • Research by Fan et al. (2021) : This study focused on a series of derivatives related to this compound and found that modifications to the trimethoxy group enhanced anticancer activity against multiple cell lines .
  • Clinical Implications : The compound's promising results in preclinical models suggest potential for further development as an anticancer agent. Its ability to induce apoptosis and inhibit proliferation positions it as a candidate for combination therapies in cancer treatment.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-methyl-N-[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C19H22N2O4/c1-13(22)21(2)16-8-6-15(7-9-16)20-12-14-10-17(23-3)19(25-5)18(11-14)24-4/h6-12H,1-5H3

InChI Key

QVGNDCBTEWXEDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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